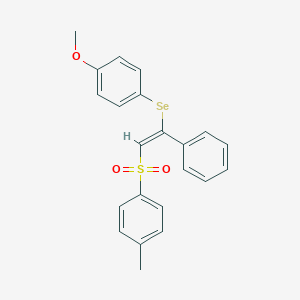
(E)-(4-Methoxyphenyl)(1-phenyl-2-tosylvinyl)selane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(4-Methoxyphenyl)(1-phenyl-2-tosylvinyl)selane is an organoselenium compound characterized by the presence of a vinyl group substituted with a 4-methoxyphenyl group, a phenyl group, and a tosyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-Methoxyphenyl)(1-phenyl-2-tosylvinyl)selane typically involves the following steps:
Formation of the Vinyl Intermediate: The vinyl intermediate can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired vinyl compound.
Introduction of the Selenium Atom: The vinyl intermediate is then reacted with a selenium reagent, such as diphenyl diselenide, in the presence of a base like sodium hydride or potassium tert-butoxide. This step introduces the selenium atom into the molecule.
Tosylation: The final step involves the tosylation of the compound using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(E)-(4-Methoxyphenyl)(1-phenyl-2-tosylvinyl)selane can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form selenides using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles like amines or thiols, leading to the formation of new carbon-selenium bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Selenoxides, selenones
Reduction: Selenides
Substitution: New organoselenium compounds with varied functional groups
科学的研究の応用
(E)-(4-Methoxyphenyl)(1-phenyl-2-tosylvinyl)selane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-selenium bonds and as a precursor for other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in modulating biological pathways involving selenium.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with unique electronic and optical properties, such as semiconductors and photovoltaic cells.
作用機序
The mechanism of action of (E)-(4-Methoxyphenyl)(1-phenyl-2-tosylvinyl)selane involves its interaction with molecular targets and pathways in biological systems. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress and modulating the activity of enzymes involved in antioxidant defense. Additionally, the compound’s ability to form stable carbon-selenium bonds allows it to interact with various biomolecules, potentially affecting their function and activity.
類似化合物との比較
Similar Compounds
Diethyl malonate: An ester of malonic acid used in organic synthesis.
Dimethyl malonate: Another ester of malonic acid with similar applications.
Malonic acid: A simple dicarboxylic acid used as a precursor for various chemical compounds.
Uniqueness
(E)-(4-Methoxyphenyl)(1-phenyl-2-tosylvinyl)selane is unique due to the presence of the selenium atom, which imparts distinct chemical properties and reactivity compared to similar carbon-based compounds
特性
分子式 |
C22H20O3SSe |
|---|---|
分子量 |
443.4 g/mol |
IUPAC名 |
1-[(E)-2-(4-methoxyphenyl)selanyl-2-phenylethenyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C22H20O3SSe/c1-17-8-12-20(13-9-17)26(23,24)16-22(18-6-4-3-5-7-18)27-21-14-10-19(25-2)11-15-21/h3-16H,1-2H3/b22-16+ |
InChIキー |
QWQXIPODLGCTKD-CJLVFECKSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C=C(\C2=CC=CC=C2)/[Se]C3=CC=C(C=C3)OC |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=C(C2=CC=CC=C2)[Se]C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


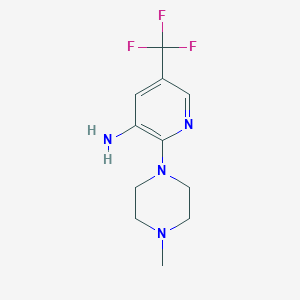
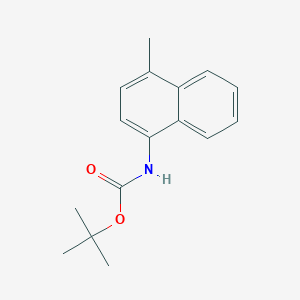
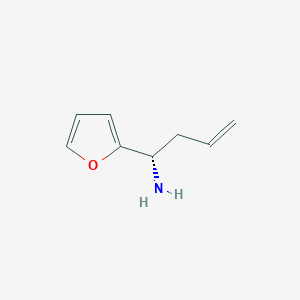
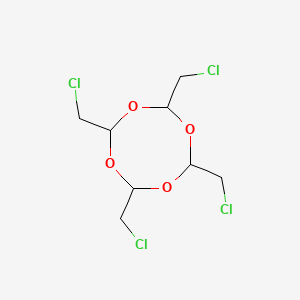
![1,1,1-Trifluoro-4-[(pyridin-3-ylmethyl)-amino]-but-3-en-2-one](/img/structure/B12849763.png)
![1-(4-Fluorophenyl)-N-(1-(3-(methylsulfonyl)pyridin-4-yl)cyclobutyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide](/img/structure/B12849768.png)
![(R)-N-((R)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12849769.png)
![Di-tert-butyl 5a,6,6a,11b,12,12a-hexahydro-6,12-methanoindolo[2,3-b]carbazole-5,7-dicarboxylate](/img/structure/B12849771.png)
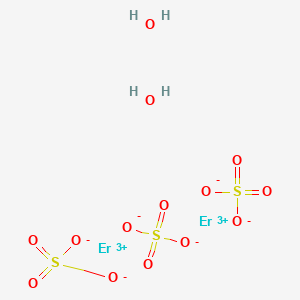
![2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B12849773.png)
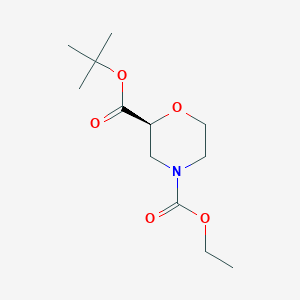

![(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12849789.png)
![6-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849797.png)
